5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a pyrazole ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromofuran-2-carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole, and ethylenediamine.
Step 1 - Formation of Intermediate: The carboxylic acid group of 5-bromofuran-2-carboxylic acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This forms an active ester intermediate.
Step 2 - Amide Bond Formation: The active ester intermediate is then reacted with ethylenediamine to form the corresponding amide.
Step 3 - Pyrazole Attachment: Finally, the amide is coupled with 3-(trifluoromethyl)-1H-pyrazole using a suitable coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Introduction of azide or thiol groups.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of 5-bromofuran-2-carboxylic acid and 3-(trifluoromethyl)-1H-pyrazole-1-yl)ethylamine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the pyrazole ring, which is known to interact with various biological targets.
Receptor Binding: The trifluoromethyl group can enhance binding affinity to certain receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Pharmacokinetics: The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites or receptor binding pockets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity. The furan ring can participate in π-stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and metabolic stability.
5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.
5-bromo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: The absence of the trifluoromethyl group may affect its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide enhances its lipophilicity, metabolic stability, and binding affinity, making it a unique and potentially more effective compound compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3N3O2/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVQYZNRSDRLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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